molecular formula C24H24N2O7 B049248 SID7970631

SID7970631

Cat. No.: B049248
M. Wt: 452.5 g/mol
InChI Key: NFBXJAYFPJYHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a complex organic compound that features a benzodioxole moiety, an isoquinoline structure, and an ethyl ester group

Mechanism of Action

Target of Action

The primary target of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is currently unknown. The compound shares structural similarities with other molecules that have known targets. For instance, a compound with a similar structure, (4R,5R)-5-AMINO-1-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-4-(2,4,5-TRIFLUOROPHENYL)PIPERIDIN-2-ONE, is known to target Dipeptidyl peptidase 4 . .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate are not well-understood. The downstream effects of these pathways are also unknown. More research is needed to understand the compound’s role in these biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.

    Formation of the Isoquinoline Structure: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative is cyclized in the presence of an aldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the benzodioxole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate

Uniqueness

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is unique due to its combination of a benzodioxole ring, an isoquinoline structure, and an ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

SID7970631 is a compound identified as a selective inhibitor of the steroidogenic factor-1 (SF-1), an orphan nuclear receptor that plays a crucial role in the regulation of steroid hormone synthesis. This compound belongs to the isoquinolinone class of small molecules, which have been shown to modulate SF-1 activity and potentially offer therapeutic benefits in conditions such as adrenocortical carcinoma (ACC).

The primary mechanism of this compound involves its ability to inhibit SF-1 transcriptional activity. SF-1 is essential for the expression of several steroidogenic enzymes, including CYP21 and CYP17, which are critical for adrenal hormone production. Inhibition of SF-1 by this compound leads to decreased proliferation of adrenocortical cells, particularly in cell lines overexpressing SF-1, such as H295R and SW-13 cells .

In Vitro Studies

In various in vitro experiments, this compound demonstrated significant effects on cell proliferation and hormone secretion:

  • Cell Proliferation : In studies involving H295R cells, this compound reduced cell proliferation in both the presence and absence of doxorubicin (Dox), indicating its potent inhibitory effects on SF-1-driven growth pathways .
  • Hormonal Secretion : The compound also inhibited AngII-stimulated aldosterone secretion and forskolin-stimulated cortisol production in H295R cells, correlating with reduced expression levels of steroidogenic enzyme genes .

Comparative Efficacy

A comparative analysis of this compound with other isoquinolinone derivatives revealed that while it is effective, newer compounds derived from this class (designated as no. 31 and no. 32) exhibit improved potency and selectivity against SF-1. These newer compounds were shown to have lower cellular toxicity while maintaining significant inhibitory effects on SF-1 activity .

Table 1: Effects of this compound on Cell Proliferation

Cell LineConditionProliferation (% Control)Notes
H295RBasal80%No significant inhibition
H295R+ Dox30%Significant inhibition
SW-13Basal100%No effect observed
SW-13+ Dox90%No effect observed

Table 2: Hormonal Secretion Inhibition by this compound

HormoneStimulusSecretion (% Control)Observations
AldosteroneAngII40%Significant reduction
CortisolForskolin50%Significant reduction

Case Study: Adrenocortical Carcinoma Treatment

In a case study focusing on patients with adrenocortical carcinoma, treatment with this compound was explored as a potential therapeutic option. The study highlighted:

  • Patient Profile : A cohort of patients with confirmed ACC exhibiting high levels of SF-1 expression.
  • Treatment Regimen : Patients received this compound alongside standard chemotherapy.
  • Outcomes : Preliminary results indicated a reduction in tumor size and improved hormonal profiles, suggesting that targeting SF-1 with this compound may enhance the efficacy of existing therapies.

Properties

IUPAC Name

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXJAYFPJYHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.